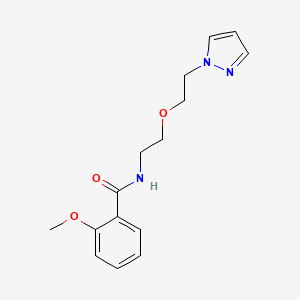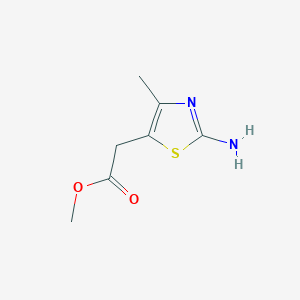![molecular formula C21H16F2N4O4S B2411400 7-(3,4-difluorophenyl)-3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1223936-11-5](/img/structure/B2411400.png)
7-(3,4-difluorophenyl)-3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3,4-difluorophenyl)-3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C21H16F2N4O4S and its molecular weight is 458.44. The purity is usually 95%.
BenchChem offers high-quality 7-(3,4-difluorophenyl)-3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3,4-difluorophenyl)-3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Potential
A study by Kulikovska et al. (2014) highlights a method for synthesizing derivatives of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one, which are of interest for their potential pharmacological activities, including cytotoxic, membrane-stabilizing, cerebroprotective, and cardioprotective effects (Kulikovska et al., 2014).
Antibacterial Applications
Reddy et al. (2013) synthesized novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, showing potent antibacterial activity against various bacteria, indicating the potential use of these derivatives in treating bacterial infections (Reddy et al., 2013).
Bioreduction in Drug Synthesis
Wei et al. (2016) demonstrated the use of Pseudomonas pseudoalcaligenes in the bioreduction of prochiral ketones to chiral alcohols, specifically in the context of synthesizing an intermediate of the anti-diabetic drug, sitagliptin (Wei et al., 2016).
Antioxidant Properties
Shakir et al. (2017) reported on derivatives of 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl, some of which exhibited significant antioxidant abilities, surpassing ascorbic acid and BHT in effectiveness (Shakir et al., 2017).
Anticonvulsant Activity
Kelley et al. (1995) synthesized substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines and tested them for anticonvulsant activity. Several compounds showed potent efficacy against maximal electroshock-induced seizures in rats (Kelley et al., 1995).
Anticoronavirus and Antitumoral Activity
Jilloju et al. (2021) discovered derivatives of 6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine with promising in vitro activity against coronaviruses and tumors, highlighting their potential in treating viral infections and cancer (Jilloju et al., 2021).
Quantitative Determination in Pharmaceuticals
Netosova et al. (2021) developed a quantification method for a substance structurally related to 7-(3,4-difluorophenyl)-3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one, using nonaqueous potentiometric titration, important for pharmaceutical analysis (Netosova et al., 2021).
properties
IUPAC Name |
7-(3,4-difluorophenyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O4S/c1-30-17-6-3-12(9-18(17)31-2)16(28)11-32-21-25-24-19-20(29)26(7-8-27(19)21)13-4-5-14(22)15(23)10-13/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDBDJXMMVKATO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=C(C=C4)F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-difluorophenyl)-3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2411317.png)



![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2411326.png)
![methyl 5-((8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2411327.png)


![(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2411332.png)
![6-Ethyl-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2411335.png)



![2-(4-Bromophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2411340.png)